molecular formula C12H20N+ B3056119 Tetraprop-2-enylazanium CAS No. 6919-32-0

Tetraprop-2-enylazanium

Cat. No.: B3056119
CAS No.: 6919-32-0
M. Wt: 178.29 g/mol
InChI Key: SAJMIAZRBZSBQM-UHFFFAOYSA-N
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Description

Tetraprop-2-enylazanium is a quaternary ammonium compound characterized by the presence of four prop-2-enyl groups attached to a central nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraprop-2-enylazanium can be synthesized through the quaternization of prop-2-enylamine with prop-2-enyl halides under basic conditions. The reaction typically involves the following steps:

    Preparation of Prop-2-enylamine: Prop-2-enylamine is synthesized by the reduction of prop-2-enyl nitrile using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon.

    Quaternization Reaction: The prop-2-enylamine is then reacted with prop-2-enyl halides (e.g., prop-2-enyl chloride) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tetraprop-2-enylazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted quaternary ammonium compounds.

Scientific Research Applications

Tetraprop-2-enylazanium has a wide range of applications in scientific research, including:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Investigated for its antimicrobial properties, showing potential as a disinfectant and preservative.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of surfactants and detergents, enhancing the solubility and stability of formulations.

Mechanism of Action

The mechanism of action of Tetraprop-2-enylazanium involves its interaction with cellular membranes and proteins. The compound exerts its effects by:

    Disrupting Membrane Integrity: The quaternary ammonium structure allows it to interact with and disrupt the lipid bilayer of cell membranes, leading to cell lysis.

    Inhibiting Enzymatic Activity: this compound can bind to and inhibit the activity of various enzymes, affecting cellular metabolism and function.

Comparison with Similar Compounds

Tetraprop-2-enylazanium can be compared with other quaternary ammonium compounds such as:

    Tetramethylammonium: Similar in structure but with methyl groups instead of prop-2-enyl groups. This compound has a larger and more hydrophobic structure, leading to different solubility and interaction properties.

    Tetraethylammonium: Contains ethyl groups instead of prop-2-enyl groups. This compound exhibits different reactivity and biological activity due to the presence of the unsaturated prop-2-enyl groups.

Uniqueness: this compound is unique due to its combination of quaternary ammonium structure with unsaturated prop-2-enyl groups, providing distinct chemical and biological properties compared to other quaternary ammonium compounds.

Properties

IUPAC Name

tetrakis(prop-2-enyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H,1-4,9-12H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJMIAZRBZSBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+](CC=C)(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328845
Record name TETRAPROP-2-ENYLAZANIUM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6919-32-0
Record name TETRAPROP-2-ENYLAZANIUM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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